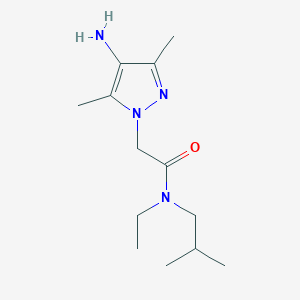
3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol
Descripción general
Descripción
3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO4S/c1-16(13,14)8-3-4-10(9(11)7-8)15-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 . This indicates that the compound contains a methanesulfonyl group attached to the 4th position of a phenyl ring, which is further connected to a propan-1-ol group via an oxygen atom at the 2nd position of the phenyl ring. The amino group is attached to the 2nd position of the phenyl ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 245.3 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Methane and Ethane as Substrates in Biochemical Processes
A study by Hatzinger et al. (2017) explored the potential for methane and ethane gases to stimulate the biological degradation of certain compounds in groundwater aquifers. This research is significant in understanding biodegradation processes in aquifers, particularly in the context of the utilization of gases like methane and ethane as primary substrates (Hatzinger et al., 2017).
Synthesis and Catalysis
In a study conducted by Simpson et al. (1976), an analytical procedure was described to determine the precise amino acid composition of proteins and peptides. This research utilized 4 N methanesulfonic acid, highlighting the role of such compounds in protein analysis (Simpson et al., 1976).
Another study by Wipf and Wang (2002) introduced a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, derived from 2-aminocyclohexanecarboxylic acid. This research expands the scope of catalyst design and synthesis, demonstrating the versatility of compounds like 3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol in such applications (Wipf & Wang, 2002).
Applications in Organic Chemistry
Tanabe et al. (1995) investigated the sulfonylation of alcohols, highlighting the safe and effective use of methanesulfonyl chloride. This research is critical for understanding the safe handling and application of sulfonyl compounds in organic chemistry (Tanabe et al., 1995).
Biochemical Research
The study by Colby, Stirling, and Dalton (1977) discussed the methane mono-oxygenase enzyme from Methylococcus capsulatus, which is capable of oxidizing various methane derivatives. This study is relevant to understanding the biochemical pathways and reactions involving methane and related compounds (Colby, Stirling, & Dalton, 1977).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-(2-amino-4-methylsulfonylphenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-16(13,14)8-3-4-10(9(11)7-8)15-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMHFUSBJYFHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)





![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)



![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)